molecular formula C13H11FN2O2 B8530765 Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

Cat. No.: B8530765
M. Wt: 246.24 g/mol
InChI Key: VMDDLIHKHDRNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)10-5-4-8(7-11(10)14)9-3-2-6-16-12(9)15/h2-7H,1H3,(H2,15,16)

InChI Key

VMDDLIHKHDRNSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-bromopyridin-2-amine (5 g, 28.9 mmol) in 500 mL round bottom flask was added (3-fluoro-4-(methoxycarbonyl)phenyl)boronic acid (7.44 g, 37.6 mmol), PdCl2(dppf)-DCM (2.115 g, 2.89 mmol), DME (108 mL) and 2M Na2CO3 solution (36.1 mL). The reaction mixture was heated in an oil bath at 110° C. for 4 h. The reaction mixture was diluted with EtOAc and washed with water three times, dried over Na2SO4, filtered and concentrated. The crude product was purified by flash chromatography eluting with 0-100% of EtOAc (containing 10% of MeOH)/heptane yielding 5.6 g of methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate in 79% yield. LCMS (m/z): 247.1 (MH+), 0.50 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
36.1 mL
Type
reactant
Reaction Step One
Quantity
2.115 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.